Remoxipride
Description
Properties
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJRSXAPGDDABA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |
| Record name | Remoxipride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045668 | |
| Record name | Remoxipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-01 g/L | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80125-14-0 | |
| Record name | Remoxipride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remoxipride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remoxipride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remoxipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOXIPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Bromination of 2,6-Dimethoxybenzoic Acid
The bromination of 2,6-dimethoxybenzoic acid (I) to yield 3-bromo-2,6-dimethoxybenzoic acid (II) is a critical step. Traditional methods employ bromine in dioxane, achieving moderate yields (60–70%) but generating impurities such as 3,5-dibromo-2,6-dimethoxybenzoic acid and decarboxylated byproducts. These impurities arise from over-bromination and acid-catalyzed side reactions. To mitigate this, an alternative method using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C was developed, reducing dibromination byproducts to <5% and improving yields to 85–90%. The choice of solvent and stoichiometry profoundly influences regioselectivity, with polar aprotic solvents like DMF favoring monobromination.
Preparation of the Aminomethyl Pyrrolidine Component
The chiral pyrrolidine fragment originates from L-proline, ensuring enantiomeric purity. L-Proline is esterified to its methyl ester, followed by amidation with ammonia to form (S)-pyrrolidine-2-carboxamide (III). N-Ethylation using ethyl bromide in the presence of potassium carbonate yields (S)-1-ethylpyrrolidine-2-carboxamide (IV), which undergoes lithium aluminum hydride (LiAlH4) reduction to produce (S)-1-ethyl-2-(aminomethyl)pyrrolidine (V). This sequence preserves stereochemical integrity, critical for dopamine receptor affinity.
Coupling and Final Product Formation
The benzoyl chloride derivative of II is coupled with V in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0–5°C to minimize racemization, yielding this compound with >95% purity after recrystallization from ethanol. Alternative coupling agents like carbodiimides (e.g., EDC/HOBt) have been explored but offer no significant advantage over the acyl chloride method.
Table 1: Comparison of Bromination Methods for 2,6-Dimethoxybenzoic Acid
| Parameter | Br₂/Dioxane | NBS/DMF |
|---|---|---|
| Yield (%) | 60–70 | 85–90 |
| Dibrominated Impurities | 15–20% | <5% |
| Reaction Time (h) | 24 | 12 |
| Temperature (°C) | 25 | 80 |
Alternative Bromination Strategies
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers superior regioselectivity under radical or electrophilic conditions. In DMF, NBS generates a bromonium ion that selectively targets the para position relative to methoxy groups, minimizing ortho/para competition. This method’s efficiency is attributed to the solvent’s ability to stabilize transition states and suppress protonation side reactions.
Impurity Profiling and Mitigation Techniques
Chromatographic analyses reveal that traditional bromination produces 3,5-dibromo-2,6-dimethoxybenzoic acid (5–10%) and 2,6-dimethoxybenzoic acid (decarboxylated, 2–3%). Recrystallization from aqueous ethanol removes these impurities, but residual HBr necessitates neutralization with Na2CO3. The NBS method reduces HBr generation, simplifying downstream processing.
Analytical Methodologies for this compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)
LC-MS-MS with electrospray ionization (ESI) is the gold standard for quantifying this compound in biological and synthetic matrices. A validated method employs a Hysphere Resin GP solid-phase extraction (SPE) column for sample cleanup, followed by separation on a C18 column (150 × 2.1 mm, 5 µm) with a gradient of 0.1% formic acid in water and acetonitrile. The lower limit of quantification (LLOQ) is 0.5 ng/ml, with intra-day precision <10% RSD.
Table 2: Analytical Performance of LC-MS-MS for this compound
| Parameter | Value |
|---|---|
| LLOQ (ng/ml) | 0.5 |
| Extraction Yield (%) | 76 ± 4.6 |
| Linearity Range (ng/ml) | 0.5–500 |
| Intra-day Precision (% RSD) | 6.2–9.8 |
Sample Preparation and Extraction Techniques
Liquid-liquid extraction (LLE) with tert-butyl methyl ether achieves >80% recovery from plasma, while SPE using mixed-mode cation-exchange cartridges enhances selectivity. The inclusion of raclopride as an internal standard corrects for matrix effects and instrument variability.
Enantiomeric Purity and Chiral Synthesis Considerations
This compound’s (S)-configuration is essential for D2 receptor antagonism. Starting from L-proline ensures >99% enantiomeric excess (ee), as confirmed by chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. Racemization during coupling is prevented by maintaining low temperatures (<10°C) and avoiding strong acids.
Comparative Analysis of Synthesis Routes
The convergent approach outperforms linear synthesis in yield (75% vs. 50%) and purity (95% vs. 85%). Key advantages include modularity, scalability, and the ability to independently optimize each fragment. Industrial-scale production favors this method due to reduced intermediate complexity.
Chemical Reactions Analysis
Types of Reactions
Remoxipride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted benzamides .
Scientific Research Applications
Clinical Applications
1. Antipsychotic Treatment:
Remoxipride has been evaluated extensively for its efficacy in treating schizophrenia. Clinical trials indicate that it exhibits antipsychotic properties comparable to those of haloperidol, a standard treatment for schizophrenia. However, this compound is noted for producing significantly fewer extrapyramidal side effects, which are common with many antipsychotic medications .
- Efficacy Studies:
- A double-blind comparative study involving 242 patients demonstrated that this compound effectively reduced symptoms of acute schizophrenia, with maximum efficacy observed at doses ranging from 120 mg to 600 mg daily .
- In another study, this compound showed a clinically relevant improvement in 47% of patients, compared to 34% in the haloperidol group, with notable reductions in extrapyramidal symptoms .
2. Pharmacokinetics and Pharmacodynamics:
Research into the pharmacokinetics of this compound reveals that it is approximately 90% bioavailable. Its pharmacodynamic profile indicates a selective action on D2 receptors, particularly those associated with limbic pathways, which may account for its therapeutic effects without the common side effects associated with typical antipsychotics .
Case Studies and Research Findings
1. Comparative Efficacy:
A comprehensive analysis of this compound's clinical profile indicates that it maintains antipsychotic efficacy similar to haloperidol while offering a better side effect profile. This has led to considerations for its use in patients who experience neuroleptic resistance .
2. Safety Profile:
Long-term studies suggest that this compound does not induce tardive dyskinesia, a severe side effect associated with prolonged use of traditional antipsychotics. The lower incidence of extrapyramidal symptoms makes it a candidate for patients sensitive to these effects .
Pharmacological Insights
Mechanism of Action:
this compound acts primarily as a weak selective antagonist at dopamine D2 receptors. Its unique binding characteristics may contribute to its reduced side effect profile compared to stronger antagonists like haloperidol. It also influences sigma receptors, which may play a role in its overall pharmacological effects .
Data Summary
| Study/Analysis | Findings | Implications |
|---|---|---|
| Dose-Finding Study | Effective at doses between 120-600 mg; fewer side effects than haloperidol | Supports use in acute schizophrenia treatment |
| Double-Blind Study | 47% improvement in this compound group vs. 34% in haloperidol group | Suggests potential as an alternative treatment |
| Pharmacokinetic Analysis | ~90% bioavailability; rapid absorption | Useful for dosing strategies in clinical settings |
| Long-Term Safety Studies | No tardive dyskinesia reported | Favorable option for long-term management |
Mechanism of Action
Remoxipride exerts its effects primarily through antagonism of dopamine D2 and D3 receptors. By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound has a high affinity for the sigma receptor, which may contribute to its atypical antipsychotic properties. Chronic use of this compound leads to upregulation of D2 receptors and downregulation of D1 and D5 receptors in the prefrontal cortex .
Comparison with Similar Compounds
Efficacy and Receptor Selectivity
Remoxipride’s efficacy in acute schizophrenia (120–600 mg/day) is comparable to haloperidol (15–45 mg/day) but with a broader therapeutic window . Unlike haloperidol, which non-selectively blocks striatal D2 receptors, this compound shows weaker functional D2 antagonism in vitro (IC₅₀ ~20 μM) but potent in vivo effects via metabolites like NCQ-344 (ED₅₀ ~0.01 μM) . This suggests a prodrug mechanism, where hepatic conversion to active metabolites enhances its antipsychotic activity .
Table 1: Receptor Affinity and Efficacy
Pharmacokinetics and Metabolism
This compound’s pharmacokinetics differ markedly across species. In humans, it has a volume of distribution (Vd) of 0.7 L/kg and clearance (CL) of 0.3 L/h/kg, with linear elimination . In contrast, rodents exhibit high CL (> liver blood flow) and low bioavailability due to first-pass metabolism .
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (Human) | Haloperidol (Human) | Clozapine (Human) |
|---|---|---|---|
| Bioavailability | >90% | 60–70% | 50–60% |
| t₁/₂ (hours) | 4–6 | 18–24 | 12–16 |
| Vd (L/kg) | 0.7 | 18–22 | 4–7 |
Neuroendocrine Effects and Prolactin Response
This compound increases prolactin (PRL) and ACTH levels via D2 receptor blockade in the pituitary. Its PRL response is dose-dependent, peaking at 5.2–14 mg/kg in rats, with tolerance observed at short dosing intervals (2–12 hours) . Mechanistic PK/PD models (e.g., agonist-antagonist interaction model) better predict circadian PRL rhythms compared to traditional pool models . In contrast, risperidone and paliperidone exhibit stronger PRL elevation due to higher D2 affinity and slower dissociation .
Table 3: Adverse Effect Profile
| Adverse Effect | This compound Incidence | Haloperidol Incidence | Clozapine Incidence |
|---|---|---|---|
| EPS | Low | High | Low |
| Hematotoxicity | Aplastic anemia | None | Agranulocytosis |
| Sedation | Moderate | Moderate | High |
Metabolic and Neuroprotective Profiles
Unlike olanzapine or quetiapine, this compound lacks significant H1 receptor antagonism, reducing sedation and metabolic side effects .
Biological Activity
Remoxipride is a substituted benzamide compound primarily known for its role as a dopamine D2 receptor antagonist. Initially developed for the treatment of schizophrenia, it exhibits unique pharmacological properties that differentiate it from other antipsychotic medications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Chemical Structure
- Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]2,6-dimethoxybenzamide hydrochloride
- Molecular Formula: C₁₆H₃₁BrN₂O₃·HCl
- Molecular Weight: 375.71 g/mol
This compound selectively antagonizes dopamine D2 receptors, with a notable selectivity over D3 and D4 receptors. The binding affinities (Ki values) for these receptors are approximately:
This selective action is believed to contribute to its antipsychotic effects while minimizing extrapyramidal symptoms commonly associated with other neuroleptics like haloperidol .
Pharmacokinetics
This compound demonstrates high bioavailability (~90%) and is extensively metabolized in the liver. Key pharmacokinetic parameters include:
- C_max: 5.5 ± 1.1 µmol/L (normal renal function)
- T_max: 0.8 ± 0.2 h
- Half-life: 5.1 ± 1.6 h (normal renal function) .
Antipsychotic Activity
Clinical studies have shown that this compound is effective in treating schizophrenia, particularly in patients resistant to traditional neuroleptics. In a double-blind comparative study, this compound demonstrated significantly fewer extrapyramidal symptoms compared to haloperidol, making it a preferable option for patients sensitive to these side effects .
Case Studies
- Neuroleptic-resistant Schizophrenia : A study involving sixteen patients indicated that this compound had comparable efficacy to clozapine, another atypical antipsychotic, in managing symptoms of schizophrenia resistant to standard treatments .
- Long-term Treatment : In a combined analysis of multiple studies, this compound administered at doses between 150-600 mg daily showed therapeutic effects similar to haloperidol while causing less parkinsonism and tardive dyskinesia .
Comparative Efficacy Table
Side Effects
This compound is associated with fewer motor side effects compared to traditional antipsychotics. The incidence of extrapyramidal symptoms is significantly lower than that seen with haloperidol . However, it has been noted that chronic use can lead to receptor upregulation, potentially affecting long-term treatment outcomes .
Adverse Reactions
While generally well-tolerated, some adverse effects reported include:
- Sedation
- Weight gain
- Rare instances of agranulocytosis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
